molecular formula C20H26N2O2S B2491565 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955777-38-5

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2491565
CAS No.: 955777-38-5
M. Wt: 358.5
InChI Key: BWUMBFNVYMRXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide group linked through an ethylamino chain to a 1-propyl-1,2,3,4-tetrahydroquinoline moiety . This structure places it within a class of N-sulfonyl-tetrahydroquinoline derivatives that are of significant interest in medicinal chemistry and chemical biology research . The tetrahydroquinoline scaffold provides a rigid, heterocyclic framework, while the sulfonamide group serves as a versatile functional handle for further chemical modification and is known for facilitating interactions with biological targets . Compounds within this structural class have been investigated as valuable intermediates in organic synthesis and as core structures for developing bioactive molecules. Research into similar N-sulfonyl tetrahydroquinoline derivatives has demonstrated their potential in various applications, including as inhibitors of epigenetic reader proteins like bromodomains . Furthermore, studies on related compounds have highlighted promising antimicrobial properties against a range of fungal species and bacteria, suggesting this chemical class could serve as a precursor for developing new antimicrobial agents . The mechanism of action for such compounds often involves interaction with enzymatic targets; the sulfonamide group can participate in key hydrogen bonding within active sites, while the tetrahydroquinoline system can contribute to hydrophobic interactions and structural stability . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can leverage this compound as a building block for synthesizing more complex molecules, a reference standard in analytical studies, or a starting point for exploring new biologically active compounds in hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-2-14-22-15-6-7-18-16-17(10-11-20(18)22)12-13-21-25(23,24)19-8-4-3-5-9-19/h3-5,8-11,16,21H,2,6-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUMBFNVYMRXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

  • Step 1: Synthesis of the Quinoline Derivative

      Reactants: 1-propyl-1,2,3,4-tetrahydroquinoline, ethyl bromide

      Conditions: Reflux in ethanol, presence of a base such as potassium carbonate

      Product: 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl bromide

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Property Comparison

Compound Name Substituents (Benzenesulfonamide) Molecular Weight* Predicted Solubility (LogP)
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide None ~386.5 g/mol Moderate (~3.2)
3,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide 3,4-dimethyl ~414.5 g/mol Lower (~3.8)

*Molecular weights estimated based on structural formulae.

  • Key Differences :
    • The 3,4-dimethyl analog exhibits increased hydrophobicity due to methyl groups, which may reduce aqueous solubility but enhance membrane permeability .
    • The unmodified parent compound likely has better metabolic stability, as methyl groups can introduce steric hindrance or metabolic sites (e.g., oxidation).

Contrast with Fluorinated Benzenesulfonamides

highlights perfluorinated benzenesulfonamides (PFCs), such as [52026-59-2] and [93819-97-7] , which feature extensive fluorination (Table 2).

Table 2: Comparison with Fluorinated Sulfonamides

Compound Name (CAS) Key Substituents Fluorine Atoms Environmental Persistence
Target Compound None 0 Low
[52026-59-2] Pentafluoroethyl, tris(trifluoromethyl) 19 High
[93819-97-7] Pentafluoroethyl, bis(2-hydroxyethyl) 15 Moderate
  • Key Differences: Fluorination: PFCs exhibit extreme chemical stability and environmental persistence due to strong C-F bonds, whereas the target compound lacks fluorination, suggesting faster degradation . Toxicity: Fluorinated sulfonamides are linked to bioaccumulation concerns, whereas the target compound’s non-fluorinated structure may reduce such risks.

Research Findings and Limitations

  • Structural Insights: The tetrahydroquinoline-ethyl linkage in the target compound may enhance binding to hydrophobic enzyme pockets compared to simpler sulfonamides.
  • Data Gaps: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation and trends in sulfonamide chemistry.
  • Contradictions : and represent divergent compound classes (alkylated vs. fluorinated sulfonamides), highlighting the need for context-specific analysis.

Biological Activity

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the sulfonamide class and features a unique combination of a benzenesulfonamide moiety and a tetrahydroquinoline derivative. Its potential applications in medicinal chemistry are noteworthy, particularly concerning its biological activity against various targets in human health.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O2S, with a molecular weight of approximately 386.6 g/mol. The compound is characterized by its structural components:

  • Sulfonamide Group : Known for antibacterial properties.
  • Tetrahydroquinoline Moiety : Associated with various pharmacological activities.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with metabolic pathways by inhibiting dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. This action suggests potential antibacterial properties similar to other sulfonamides.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antibacterial Activity : Sulfonamides are traditionally known for their efficacy against bacterial infections.
  • Anticancer Potential : Some related compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Anticancer Activity

A study evaluating the cytotoxic effects of oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with this compound, demonstrated significant inhibitory effects on human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The half-maximal cytotoxic concentration (CC50) values were assessed to determine the potency of these compounds against tumor cells compared to standard chemotherapeutics like cisplatin .

CompoundCC50 (µM)Cell Line
This compoundTBDTBD
Reference Drug (Cisplatin)10A549
Compound 3g30MCF7

Antibacterial Activity

Sulfonamides have been extensively studied for their antibacterial properties. The mechanism involves competitive inhibition of bacterial DHPS leading to disrupted folate synthesis. This has been corroborated through various studies demonstrating the efficacy of sulfonamides against gram-positive and gram-negative bacteria.

Synthesis and Production

The synthesis of this compound involves several key steps:

  • Preparation of Quinoline Derivative :
    • Reactants: 1-propyl-1,2,3,4-tetrahydroquinoline and ethyl bromide.
    • Conditions: Reflux in ethanol with potassium carbonate as a base.
  • Formation of Sulfonamide :
    • Combine the quinoline derivative with benzenesulfonamide under reflux conditions in acetonitrile using triethylamine as a base.

This multi-step synthesis highlights the complexity involved in creating this compound while ensuring high yield and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.